molecular formula C5H9N3O3 B580200 3-(Aminooxymethyl)piperazine-2,5-dione CAS No. 16561-95-8

3-(Aminooxymethyl)piperazine-2,5-dione

Cat. No.: B580200
CAS No.: 16561-95-8
M. Wt: 159.145
InChI Key: WECCJXYDLGOXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminooxymethyl)piperazine-2,5-dione is a functionalized derivative of the piperazine-2,5-dione scaffold, a structural motif recognized for its significant potential in medicinal chemistry and drug discovery. The piperazine-2,5-dione core, or 2,5-diketopiperazine (DKP), is the smallest cyclic peptide and is valued for its conformational rigidity and superior resistance to enzymatic degradation compared to linear peptides. This scaffold demonstrates a wide spectrum of biological activities, making it a versatile template for developing novel therapeutic agents . Research into analogs of this compound has uncovered promising biological activities. Specific piperazine-2,5-dione derivatives have been designed and synthesized as candidates with anti-depressant, anti-inflammatory, and analgesic properties . Other research avenues explore the anticancer potential of this chemical class. For instance, related compounds have been shown to induce apoptosis in cancer cells by significantly upregulating the transcription of key pro-apoptotic genes like PP53, cas3, and cas8, while simultaneously suppressing the expression of anti-apoptotic genes such as BCL2 and survivin . Furthermore, the structural features of the piperazine-2,5-dione ring make it a subject of investigation for other applications, including its role as an inhibitor of specific enzymes like farnesyltransferase, which is relevant in oncology research . The presence of the aminooxymethyl functional group on this core structure provides a handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize the compound for specific research objectives. This makes this compound a valuable building block for the synthesis of more complex molecules and for probing biochemical mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16561-95-8

Molecular Formula

C5H9N3O3

Molecular Weight

159.145

IUPAC Name

3-(aminooxymethyl)piperazine-2,5-dione

InChI

InChI=1S/C5H9N3O3/c6-11-2-3-5(10)7-1-4(9)8-3/h3H,1-2,6H2,(H,7,10)(H,8,9)

InChI Key

WECCJXYDLGOXOJ-UHFFFAOYSA-N

SMILES

C1C(=O)NC(C(=O)N1)CON

Synonyms

2,5-Piperazinedione, 3-[(aminooxy)methyl]-

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of 3 Aminooxymethyl Piperazine 2,5 Dione

Synthetic Routes for the Piperazine-2,5-dione Core Structure

The piperazine-2,5-dione, also known as a 2,5-diketopiperazine (DKP), is a privileged scaffold in medicinal chemistry and natural product synthesis. researchgate.netchemrxiv.orgcsu.edu.au Its synthesis can be achieved through several strategic approaches, primarily involving the cyclization of amino acid derivatives. researchgate.netchemrxiv.orgcsu.edu.au

Common synthetic strategies include:

Cyclodimerization of Amino Acids: This is a direct method involving the head-to-tail condensation of two amino acid molecules. For instance, the simplest DKP, cyclo(Gly-Gly), can be prepared by heating glycine (B1666218) in a high-boiling point solvent such as ethylene glycol. wordpress.com This approach is often used for producing symmetrical DKPs.

Intramolecular Cyclization of Dipeptides: A more controlled method involves the synthesis of a linear dipeptide ester, followed by an intramolecular cyclization reaction. nih.gov Deprotection of an N-terminal protecting group (like Boc) often triggers spontaneous cyclization to form the DKP ring, releasing the ester's alcohol component. nih.gov This method is suitable for creating unsymmetrical DKPs.

Dieckmann Cyclization: This approach involves the intramolecular condensation of a suitably substituted acyclic precursor. researchgate.net For example, structures of the type CH₂(X)-N(R)C(O)CH₂N(R')CO₂R'' can undergo cyclization under basic conditions (e.g., NaH in THF) to form the piperazine-2,5-dione ring. researchgate.net

Functionalization of the Pre-formed Core: An alternative strategy involves modifying the existing piperazine-2,5-dione scaffold. researchgate.netchemrxiv.org This can be achieved through condensation reactions with aldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones, which can be further modified. researchgate.netchemrxiv.orgcsu.edu.au

Synthetic RouteTypical PrecursorsKey FeaturesPrimary Application
CyclodimerizationAmino Acids (e.g., Glycine)Direct, often requires high temperatures.Symmetrical DKPs
Intramolecular CyclizationLinear Dipeptide EstersControlled, stepwise synthesis.Unsymmetrical DKPs
Dieckmann CyclizationAcyclic diester or ester-amide derivativesForms the ring via intramolecular condensation.Substituted DKPs
Core FunctionalizationPiperazine-2,5-dione, AldehydesModifies an existing DKP scaffold.Highly substituted DKPs

Introduction of the Aminooxymethyl Moiety: Strategies and Optimization

The introduction of the aminooxymethyl side chain at the C-3 position requires a precursor that contains, or can be converted to, this specific moiety. This is typically achieved by starting with a suitably functionalized amino acid.

The synthesis of 3-(aminooxymethyl)piperazine-2,5-dione would logically start from an α-amino acid that bears the required side chain. A common strategy involves the modification of an amino acid with a hydroxyl side chain, such as L-serine. A plausible synthetic route would involve:

Protection: Protection of the amine and carboxylic acid groups of L-serine.

Activation and Substitution: Activation of the side-chain hydroxyl group followed by nucleophilic substitution with a protected hydroxylamine equivalent, such as N-hydroxyphthalimide, often via a Mitsunobu reaction.

Deprotection: Removal of the phthalimide group (e.g., with hydrazine) to unmask the aminooxy group.

The resulting amino acid, O-(amino)-serine, can then be used in the cyclization reactions described in section 2.1 to form the target DKP.

Once the precursor amino acid with the protected aminooxymethyl side chain is synthesized, its incorporation into the DKP ring would follow standard protocols. For instance, in an intramolecular cyclization approach, the precursor would be coupled with a second amino acid (e.g., glycine methyl ester). The subsequent deprotection of the N-terminal group would induce cyclization. Reaction conditions must be carefully controlled to prevent side reactions involving the reactive aminooxy group, which is often kept in a protected form until the final steps.

Maintaining stereochemical integrity at the C-3 position is critical. The use of enantiomerically pure amino acids as starting materials is the primary strategy for achieving stereoselectivity. Reaction conditions for both the side-chain modification and the DKP ring formation must be selected to minimize racemization. For example, the choice of base and solvent in cyclization reactions can significantly impact the stereochemical outcome. Furthermore, upon cyclization, diastereomers (cis and trans isomers) can form if a second chiral amino acid is used. The relative configuration of these isomers can sometimes be controlled or predicted based on the reaction mechanism and conditions. csu.edu.au

Derivatization and Chemical Reactivity of this compound

The chemical reactivity of the title compound is dominated by the nucleophilic character of the terminal aminooxy group (-ONH₂).

The aminooxy group is a potent nucleophile, a phenomenon known as the "alpha effect," which makes it more reactive than a comparable primary amine. acs.org This enhanced reactivity is central to its chemical transformations.

Oxime Formation: The most prominent reaction of the aminooxy group is its condensation with aldehydes and ketones to form a stable oxime linkage. louisville.edusmolecule.com This reaction, known as oximation, is highly efficient and chemoselective, capable of proceeding under mild, aqueous conditions. louisville.eduresearchgate.net It is considered a "click chemistry" reaction due to its reliability, high yield, and simple workup. acs.orglouisville.edu The reaction is versatile and can be used to conjugate the piperazinedione scaffold to a wide variety of carbonyl-containing molecules. louisville.eduscispace.com

The general reaction is as follows: DKP-CH₂-O-NH₂ + R-C(=O)-R' → DKP-CH₂-O-N=C(R)-R' + H₂O

Carbonyl CompoundProduct TypeTypical ConditionsSignificance
Aldehydes (R-CHO)AldoximeMild aqueous buffer (pH 4-7)Stable conjugation, often forms E/Z isomers.
Ketones (R-CO-R')KetoximeMild aqueous buffer (pH 4-7)Stable conjugation, generally slower than with aldehydes.
Biomolecules with carbonylsBioconjugatePhysiological pHUsed for labeling proteins, sugars, or other biomolecules. scispace.com

Other Reactions: While oxime ligation is the most common, the aminooxy group can participate in other transformations.

Oxidation: The nitrogen atom can be oxidized under specific conditions.

Substitution/Acylation: The aminooxy group can react with acylating agents to form N-oxy-amide linkages. acs.org This provides another avenue for derivatization and conjugation.

Modifications to the Piperazine-2,5-dione Ring System

The functionalization of a pre-existing piperazine-2,5-dione core is a common strategy to generate libraries of derivatives with diverse properties. These modifications can target the nitrogen or carbon atoms of the ring.

One key modification involves reactions at the C-3 and C-6 positions of the PPD ring. For instance, base-mediated condensation with various aldehydes can be employed to introduce substituents. The use of 1,4-diacetylpiperazine-2,5-dione allows for a stepwise reaction, making it possible to synthesize unsymmetrical bis-arylidene derivatives. mdpi.com This stepwise approach provides control over the substitution pattern, enabling the creation of hetero-dimeric substituted PPDs. csu.edu.au Another approach involves the bromination of the PPD ring, followed by reaction with nucleophiles, such as indoles, to produce bis-indolylpiperazine-2,5-diones in a one-pot synthesis. nih.gov

Modifications at the nitrogen atoms of the PPD ring are also frequently performed. N-alkylation, often carried out using a base like sodium hydride, is a common method. baranlab.org Additionally, adding protecting groups to the amide nitrogen atoms can increase the lipophilicity of the PPD molecule, which can be advantageous for certain biological applications. nih.gov

A Dieckmann-like cyclization approach has been developed to access previously unknown trisubstituted piperazine-2,5-diones. This method is particularly useful for introducing electron-withdrawing groups at the 3-position of the ring. thieme-connect.com The resulting products can be further diversified through subsequent alkylation or condensation reactions. thieme-connect.com

Modification TypeDescriptionKey Reagents/ConditionsOutcomeReference
CondensationBase-mediated reaction with aldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones.Base, AldehydesHomo- and hetero-dimeric substituted PPDs. csu.edu.au
Stepwise CondensationUsing 1,4-diacetylpiperazine-2,5-dione to control the reaction and produce unsymmetrical derivatives.1,4-Diacetylpiperazine-2,5-dione, Aldehyde, TriethylamineUnsymmetrical bis-arylidene PPDs. mdpi.com
Halogenation-SubstitutionBromination of the PPD ring followed by nucleophilic substitution with indoles.Bromine, IndoleBis-indolylpiperazine-2,5-diones. nih.gov
N-AlkylationAlkylation of the nitrogen atoms of the PPD ring.Sodium Hydride, Alkyl HalideN-substituted PPDs. baranlab.org
Dieckmann CyclizationA route to synthesize 3-substituted PPDs with electron-withdrawing groups.Base (e.g., NaH)Trisubstituted PPDs with functional groups like COR, CO2R, CN. thieme-connect.com
Table 1. Summary of Selected Modifications to the Piperazine-2,5-dione Ring System.

Multi-component Reactions and Advanced Syntheses

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been effectively utilized for the synthesis of 2,5-diketopiperazines. nih.govmdpi.comnih.gov This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A facile approach using commercially available dipeptides as the bifunctional component in an Ugi four-center three-component reaction with aldehydes and isocyanides has been described for the efficient synthesis of PPD derivatives. nih.gov

Innovative one-pot syntheses have been developed that combine MCRs with subsequent transformations. For example, a sequence involving an isocyanide-based multicomponent reaction (IMCR), a post-transformation step, and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to synthesize PPDs linked to a 1,2,3-triazole ring under mild conditions. mdpi.comscispace.com Another one-pot strategy employs an Ugi-4CR followed by an SN2-cyclization to produce a series of 2,5-DKPs in good yields. mdpi.com These methods exemplify the efficiency and atom economy of MCR-based approaches.

Beyond traditional organic synthesis, chemoenzymatic methods offer a green and highly selective alternative. A one-pot synthesis of DKPs has been developed using the adenylation domain of tyrocidine synthetase A (TycA-A). nih.govproquest.com This enzyme catalyzes the formation of a dipeptide ester, which then undergoes intramolecular cyclization to yield the DKP. nih.govproquest.com This method allows for the synthesis of a wide variety of DKPs with high efficiency and without racemization. nih.govproquest.com

Furthermore, catalytic methods are being developed to improve the sustainability of PPD synthesis. A concise synthesis of 2,5-diketopiperazines with hydroxymethyl functional groups has been achieved through a diboronic acid anhydride-catalyzed hydroxy-directed peptide bond formation. organic-chemistry.org This process involves a three-step sequence of catalytic condensation, deprotection, and intramolecular cyclization, all performed without intermediate purification. organic-chemistry.org

Synthetic MethodDescriptionKey FeaturesReference
Ugi Four-Component Reaction (Ugi-4CR)A multi-component reaction involving an aldehyde, amine, carboxylic acid, and isocyanide to form a dipeptide-like precursor that cyclizes to the PPD.High convergence, atom economy, and ability to generate diverse structures. nih.govmdpi.comnih.gov
IMCR/Post-transformation/CuAACA one-pot sequence combining an isocyanide-based multi-component reaction with a click reaction to link the PPD to other heterocyclic systems.Mild reaction conditions, synthesis of complex hybrid molecules. mdpi.comscispace.com
Chemoenzymatic SynthesisOne-pot synthesis using an adenylation enzyme (TycA-A) to form a dipeptide ester followed by intramolecular cyclization.High efficiency, no racemization, environmentally friendly. nih.govproquest.com
Catalytic Hydroxy-Directed Peptide Bond FormationA three-step, one-pot synthesis using a diboronic acid anhydride catalyst.High yields, avoids stoichiometric condensation reagents, good atom economy. organic-chemistry.org
Table 2. Overview of Multi-component Reactions and Advanced Syntheses for Piperazine-2,5-diones.

Iii. Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of "3-(Aminooxymethyl)piperazine-2,5-dione" by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the piperazine-2,5-dione ring, the methyleneoxy bridge, and the amino group. Based on data from substituted piperazine-2,5-diones, the following chemical shifts can be predicted. csu.edu.aunih.govresearchgate.net The protons on the piperazine (B1678402) ring would likely appear as a set of multiplets in the range of δ 3.0-4.5 ppm. The methine proton at the C3 position, being adjacent to a nitrogen atom and the aminooxymethyl substituent, would be expected to resonate downfield within this range. The methylene (B1212753) protons of the aminooxymethyl group (-O-CH₂-N-) would likely exhibit a signal around δ 3.5-4.0 ppm. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The amide protons (N-H) of the piperazine-2,5-dione ring are expected to be observed as distinct signals, potentially in the δ 7.0-8.5 ppm region, and their exchange with D₂O would confirm their identity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The carbonyl carbons (C=O) of the piperazine-2,5-dione ring are the most deshielded and would appear in the δ 165-175 ppm region. lew.roresearchgate.net The methine carbon at the C3 position, substituted with the aminooxymethyl group, would likely resonate around δ 50-60 ppm. The other methylene carbon of the piperazine ring is expected at a slightly higher field. The methylene carbon of the aminooxymethyl group (-O-CH₂-N-) would be anticipated in the δ 60-70 ppm range.

A hypothetical data table for the predicted NMR chemical shifts is presented below.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Piperazine Ring CH (C3)3.8 - 4.2 (m)50 - 60
Piperazine Ring CH₂ (C6)3.2 - 3.6 (m)45 - 55
-O-CH₂-N-3.5 - 4.0 (s)60 - 70
Ring NH7.0 - 8.5 (br s)-
-ONH₂Variable (br s)-
C=O (C2, C5)-165 - 175

Note: These are predicted values based on analogous structures and may vary from experimental results. 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of "this compound". The nominal mass of the compound is 159.14 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the molecular formula of C₅H₉N₃O₃.

A plausible fragmentation pathway could include:

Loss of the aminooxy group (-ONH₂): This would result in a fragment ion at m/z 127.

Cleavage of the C-O bond: This would lead to the formation of a piperazine-2,5-dione radical cation and a neutral CH₂NH₂ radical, or a fragment corresponding to the loss of the entire side chain.

Ring fragmentation: Cleavage of the piperazine-2,5-dione ring itself, leading to smaller fragment ions.

A table summarizing the predicted major fragment ions is provided below.

m/z (predicted) Possible Fragment Identity
159[M]⁺ (Molecular ion)
127[M - ONH₂]⁺
114[Piperazine-2,5-dione]⁺
71[C₃H₅NO]⁺
43[CH₃N₂]⁺

Note: These are predicted fragmentation patterns and require experimental verification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the amide, amine, and ether functional groups. researchgate.netresearchgate.netchemicalbook.com

Key expected IR absorption bands include:

N-H stretching: Two bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹, and a band for the secondary amide (N-H) in the piperazine ring around 3200-3400 cm⁻¹.

C=O stretching: A strong absorption band for the amide carbonyl groups in the range of 1650-1700 cm⁻¹.

C-N stretching: Absorption bands in the region of 1000-1350 cm⁻¹.

C-O stretching: An absorption band for the ether linkage in the range of 1000-1300 cm⁻¹.

Functional Group Predicted IR Absorption Range (cm⁻¹)
N-H (Amine)3300 - 3500
N-H (Amide)3200 - 3400
C=O (Amide)1650 - 1700
C-O (Ether)1000 - 1300
C-N1000 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Piperazine-2,5-dione itself does not have significant chromophores that absorb in the near-UV or visible range. nih.gov Therefore, "this compound" is expected to have weak absorption in the UV region, likely below 220 nm, corresponding to the n→π* transitions of the carbonyl groups. The absence of strong absorption in the UV-Vis spectrum would be consistent with the proposed structure, which lacks extended conjugated systems.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for "this compound" has not been reported, the crystal structures of the parent piperazine-2,5-dione and its derivatives have been determined. nih.goviucr.orgwikipedia.org These studies reveal that the piperazine-2,5-dione ring typically adopts a planar or near-planar conformation to maximize amide resonance. csu.edu.auchemrxiv.org In the case of substituted derivatives, the ring can exhibit a slight boat or chair conformation depending on the nature and stereochemistry of the substituents. For "this compound," the piperazine-2,5-dione ring is expected to be nearly planar. The orientation of the aminooxymethyl substituent would be a key feature determined by X-ray analysis, providing insight into intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chiral Analysis Methodologies for Enantiomeric Purity Assessment (e.g., Chiral HPLC, Optical Rotation)

Since "this compound" possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. The assessment of enantiomeric purity is crucial for its potential applications.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers. A common approach involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective in resolving enantiomers of various piperazine derivatives. nih.govjocpr.comnih.govacs.orgacs.org The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP. The development of a successful chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane/isopropanol or other solvent systems) to achieve baseline separation of the enantiomers.

Optical Rotation: Pure enantiomers of a chiral compound rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property of a pure enantiomer. Measurement of the optical rotation of a sample of "this compound" and comparison with the value for the pure enantiomer (if available) can provide an indication of its enantiomeric purity. However, this method is generally less accurate for quantitative analysis compared to chiral HPLC, especially for determining small amounts of an enantiomeric impurity.

Iv. Computational and Theoretical Studies on 3 Aminooxymethyl Piperazine 2,5 Dione

Molecular Modeling and Quantum Chemical Calculations for Structural Properties

Molecular modeling of 3-(Aminooxymethyl)piperazine-2,5-dione would typically begin with the construction of its three-dimensional structure. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are then employed to optimize the molecular geometry and predict its structural properties. Methods such as B3LYP-D and WB97XD with appropriate basis sets (e.g., 6-311++G**) are commonly used for such optimizations.

Furthermore, quantum chemical calculations can elucidate electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map identifies electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

Table 1: Illustrative Calculated Structural Parameters for this compound

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC=O1.23 Å
N-C(O)1.34 Å
C-N1.46 Å
C-C1.53 Å
C-O (oxymethyl)1.42 Å
O-N (oxymethyl)1.45 Å
Bond AngleN-C-C110.5°
C-N-C(O)121.0°
O-C-C109.8°
Dihedral AngleC-N-C(O)-C5.2°

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine-2,5-dione ring and the rotatable bonds in the aminooxymethyl side chain allow this compound to adopt multiple conformations. Conformational analysis is performed to identify the most stable, low-energy conformations and to understand the energy barriers between them.

This analysis typically involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. The potential energy surface can be complex, with several local minima corresponding to stable or metastable conformations. The global minimum represents the most stable conformation of the molecule in a given environment (e.g., in the gas phase or in a solvent). The results of such an analysis are crucial for understanding how the molecule might bind to a biological target. The piperazine-2,5-dione ring itself can exist in various conformations, such as boat and chair forms, with interconversions possible.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, docking simulations could be used to investigate its potential interactions with various biological targets. For instance, similar piperazine-containing compounds have been docked against protein kinases, receptors, and enzymes.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding energy for each pose, with lower energy scores indicating more favorable binding.

The results of docking simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective ligands.

Table 2: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue (Illustrative)
Binding Affinity-7.5 kcal/mol
Interacting ResiduesTYR 85, ASP 129, LYS 45
Hydrogen Bonds2 (with ASP 129, LYS 45)
Hydrophobic InteractionsTYR 85

Note: This table presents hypothetical data from a molecular docking simulation to illustrate the typical output.

Pharmacophore Modeling and In Silico Screening Approaches

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to have a specific biological activity. Pharmacophore modeling for this compound would involve identifying its key chemical features, such as hydrogen bond donors and acceptors, and hydrophobic groups.

These features can be derived from the ligand itself or from the ligand-receptor complex obtained from molecular docking. Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify other molecules that have a similar arrangement of essential features and are therefore likely to have similar biological activity. This approach is a powerful tool in virtual screening and drug discovery.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods can be used to predict the chemical reactivity of this compound. The molecular electrostatic potential map, for example, can indicate the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The aminooxy group is known to react with carbonyl compounds to form oximes, and theoretical calculations could model the mechanism and energetics of such reactions.

Furthermore, the stability of the piperazine-2,5-dione ring to hydrolysis can be investigated by simulating the reaction with water. The calculated activation energies for various potential reaction pathways can provide insights into the compound's stability under different conditions.

V. Preclinical Biological Activity and Mechanistic Investigations in Vitro and Non Human in Vivo Models

Investigations of Molecular Mechanism of Action

Investigations into the molecular interactions of 3-(Aminooxymethyl)piperazine-2,5-dione and related compounds have centered on enzyme inhibition, receptor binding, and the subsequent modulation of critical biological pathways.

The structural similarity of this compound to known enzyme inhibitors, such as the antibiotic cycloserine, has prompted investigations into its effects on bacterial enzymes. nih.govnih.gov

Alanine (B10760859) Racemase: This enzyme is a crucial target in antimicrobial research as it is essential for the biosynthesis of the peptidoglycan layer of bacterial cell walls and is absent in humans. nih.govnih.gov Alanine racemase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the conversion of L-alanine to D-alanine, an essential building block for peptidoglycan. nih.govebi.ac.uk Inhibitors like cycloserine act as suicide substrates, inactivating the enzyme. nih.govnih.gov Given that this compound is a structural analog of the cycloserine dimer, it is hypothesized to exert its antimicrobial activity through the inhibition of alanine racemase. nih.gov The primary amine group is a key feature for this inhibitory activity, as it can engage the enzyme-bound PLP cofactor. nih.gov

S-adenosylmethionine (SAM) Biosynthesis Enzymes: SAM is a universal methyl group donor involved in numerous essential metabolic pathways, including the methylation of proteins and DNA. smolecule.comnih.gov While direct inhibition studies on SAM biosynthesis by this compound are not extensively detailed, related compounds have shown effects on enzymes within associated pathways. For instance, aminoguanidine (B1677879), which shares functional groups, can stabilize S-adenosylmethionine decarboxylase (AdoMetDC), a key regulatory enzyme in polyamine biosynthesis, by binding to its active site. nih.gov This suggests a potential mechanism whereby piperazine-2,5-dione derivatives could modulate SAM-dependent processes.

Enzyme TargetPotential Mechanism of ActionRationale for InvestigationReference
Alanine RacemaseInhibition, potentially as a suicide substrate.Structural analogy to the known inhibitor D-cycloserine; enzyme is essential for bacterial cell wall synthesis. nih.govnih.gov
S-adenosylmethionine (SAM) DecarboxylasePotential for modulation (inhibition or stabilization).Functional group similarity to compounds like aminoguanidine that interact with the enzyme's active site. nih.gov

Research has identified a close analog, 3-(aminomethyl)piperazine-2,5-dione (B15362368), as a novel ligand for the N-Methyl-D-Aspartate (NMDA) receptor. nih.govjst.go.jp

NMDA Receptor Glycine (B1666218) Site: The NMDA receptor, a key player in synaptic plasticity, learning, and memory, has a co-agonist site that binds glycine. nih.gov A study involving computational docking of compounds from a chemical database identified 3-(aminomethyl)piperazine-2,5-dione as a potential inhibitor at this site. nih.gov Subsequent synthesis and testing confirmed this activity. nih.gov Radioligand displacement assays and electrophysiological measurements in Xenopus oocytes demonstrated that the compound is an inhibitor of glycine, showing competitive antagonism at the glycine binding site. nih.gov

CompoundReceptor TargetBinding SiteMeasured ActivityValueReference
3-(Aminomethyl)piperazine-2,5-dioneNMDA ReceptorGlycine SiteInhibitor Dissociation Constant (KD)~50 µM nih.gov

The interactions at the enzyme and receptor levels translate to the modulation of broader biological pathways.

Bacterial Peptidoglycan Synthesis: By inhibiting alanine racemase, this compound can disrupt the synthesis of the bacterial cell wall, a pathway critical for bacterial survival. nih.govnih.gov This is a well-established mechanism for antimicrobial agents.

Glutamatergic Neurotransmission: Through its inhibitory action at the NMDA receptor's glycine site, the analog 3-(aminomethyl)piperazine-2,5-dione can modulate glutamatergic signaling. nih.gov This pathway is fundamental to excitatory synaptic transmission in the central nervous system.

Cellular Methylation Pathways: Given the central role of S-adenosylmethionine as a methyl donor, any interaction with its biosynthetic enzymes could have widespread effects on cellular processes that depend on methylation, such as epigenetic regulation and protein function. nih.govnih.gov

Cell-Based Assays for Mechanistic Understanding

Cell-based studies provide a functional context for the molecular interactions observed in isolated systems, helping to identify cellular targets and understand the downstream consequences on cell fate.

Cell-based assays have been crucial in validating the targets identified through molecular studies.

Bacterial Cells: The antimicrobial activity against bacteria such as Mycobacterium tuberculosis serves as cellular validation for the inhibition of targets like alanine racemase. nih.gov

Neuronal Cells: Electrophysiological measurements in Xenopus oocytes expressing NMDA receptors have validated the receptor as a functional cellular target for 3-(aminomethyl)piperazine-2,5-dione. nih.gov

Cancer Cell Lines: Studies on other novel piperazine (B1678402) derivatives have used cancer cell lines (e.g., K562 leukemia cells) to identify and validate targets within cancer signaling pathways, such as the PI3K/AKT and BCR-ABL pathways. researchgate.net

While specific data on this compound is limited, the broader class of piperazine-2,5-dione derivatives has been investigated for its impact on cell proliferation and programmed cell death. researchgate.netmdpi.comnih.gov These studies provide a mechanistic framework for the potential effects of the core chemical scaffold.

Induction of Apoptosis: A novel piperazine derivative was shown to potently induce caspase-dependent apoptosis in cancer cells. researchgate.net Mechanistic investigations revealed that this effect was mediated through the inhibition of multiple oncogenic signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. researchgate.net The induction of apoptosis was confirmed by the detection of cleaved caspase-3 and PARP. researchgate.net

Cell Cycle Arrest: Another study on peperomin E, a compound containing a related ring system, demonstrated significant anti-proliferative activity on prostate cancer cells by inducing cell cycle arrest at the G2/M phase. mdpi.com This was accompanied by changes in the expression of key apoptotic proteins, including the downregulation of Bcl-2 and the upregulation of Bax and cleaved-caspase-3. mdpi.com

Conversely, some studies on different piperazine-2,5-dione derivatives found them to be non-toxic and to have no significant influence on cell viability or proliferation in cartilage-related cell lines up to certain concentrations. mdpi.com This highlights that the specific biological effects are highly dependent on the substitutions on the core piperazine-2,5-dione ring.

Compound Class/ExampleCell LineObserved EffectMechanistic InsightReference
Novel Piperazine DerivativeK562 (Leukemia)Induction of caspase-dependent apoptosisInhibition of PI3K/AKT, Src, and BCR-ABL signaling pathways researchgate.net
Peperomin EPC-3 (Prostate Cancer)Cell cycle arrest at G2/M phase; Apoptosis inductionIncreased Bax/Bcl-2 ratio; Activation of caspase-3 mdpi.com
Alaptide and related derivativesTHP-1 (Monocytes), SW982 (Synovial), ChondrocytesNo significant effect on cell viability or proliferationDemonstrated to be non-cytotoxic in these cell types mdpi.com

Influence on Cellular Signaling Cascades

The D-cycloserine dimer, (3R,6R)-3,6-bis[(aminooxy)methyl]piperazine-2,5-dione, has been found to interact with key components of cellular signaling in the central nervous system. Research has specifically pointed to its activity at the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and memory function.

Studies have demonstrated that the efficacy of the D-cycloserine dimer is dependent on the specific subunits composing the NMDA receptor. It exhibits partial agonism at NMDA receptors containing the NR1 and NR2B subunits. Furthermore, it shows an increased relative efficacy at NMDA receptors that are composed of the NR1 and NR2C subunits. This differential activity suggests that the compound can modulate neuronal signaling in a subunit-specific manner, a characteristic of significant interest in neuropharmacological research.

Target Receptor SubunitObserved Activity of (3R,6R)-3,6-bis[(aminooxy)methyl]piperazine-2,5-dione
NR1/NR2B Partial Agonism
NR1/NR2C Increased Relative Efficacy (compared to glycine)

This interactive table summarizes the influence of (3R,6R)-3,6-bis[(aminooxy)methyl]piperazine-2,5-dione on NMDA receptor signaling cascades.

Evaluation in Non-Human Organismal Models for Mechanistic Insights

The biological activity of (3R,6R)-3,6-bis[(aminooxy)methyl]piperazine-2,5-dione extends to its effects on microorganisms, where it has been investigated for its potential antimicrobial properties. smolecule.com This activity is logically connected to its status as a dimer of D-cycloserine, a well-established antibiotic used in the treatment of tuberculosis. wikipedia.org

The parent compound, D-cycloserine, functions by inhibiting bacterial cell wall synthesis. wikipedia.org It achieves this by targeting two crucial enzymes: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl). patsnap.com These enzymes are essential for the production of D-alanine, a key component of the peptidoglycan layer that provides structural integrity to bacteria. chemicalbook.com By inhibiting these enzymes, D-cycloserine disrupts the construction of the cell wall, leading to bacterial cell death. patsnap.com

Given this well-understood mechanism for the monomer, it is hypothesized that the dimer, (3R,6R)-3,6-bis[(aminooxy)methyl]piperazine-2,5-dione, may exert its antimicrobial effects through similar or related pathways. It has been studied for its ability to inhibit the growth of certain bacteria, and research indicates its potential to interfere with specific pathways involved in microbial resistance. smolecule.com

In addition to its direct antimicrobial potential, the compound serves as a precursor in the biosynthesis of S-adenosylmethionine, a universal methyl donor in numerous methylation reactions within biological systems, highlighting its role in fundamental enzymatic processes. smolecule.com

Organismal ModelFocus of InvestigationMechanistic InsightCitation
Bacterial Strains Antimicrobial ActivityStudied for its potential to inhibit bacterial growth, likely through interference with cell wall synthesis pathways similar to its monomer, D-cycloserine. smolecule.comwikipedia.org smolecule.comwikipedia.org
In Vitro Enzymatic Assays Pathway AnalysisIdentified as an intermediate in the biosynthesis of S-adenosylmethionine, a critical cofactor for enzyme-catalyzed methylations. smolecule.com smolecule.com

This interactive table provides an overview of the evaluation of (3R,6R)-3,6-bis[(aminooxy)methyl]piperazine-2,5-dione in non-human models for mechanistic insights.

Vii. Advanced Analytical Methodologies for Compound Profiling

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC)

Chromatographic methods are fundamental to isolating and assessing the purity of piperazine-2,5-dione derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the quantitative analysis of piperazine (B1678402) derivatives. researchgate.net For compounds like "3-(Aminooxymethyl)piperazine-2,5-dione," which possess chromophores, HPLC coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is highly effective. researchgate.netresearchgate.net The technique allows for the separation of the main compound from impurities and potential degradation products. Optimization of HPLC conditions, including the mobile phase composition, column type (typically reversed-phase), and flow rate, can achieve rapid and efficient separation. researchgate.net For stereoisomers of piperazine-2,5-dione derivatives, specialized chiral HPLC analysis is employed to resolve and quantify each enantiomer or diastereomer. nih.gov

Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds. While many piperazine derivatives can be analyzed by GC, "this compound" may require derivatization to increase its volatility and thermal stability for optimal GC analysis. GC is often coupled with a mass spectrometer for definitive identification. nih.gov

Table 1: Illustrative HPLC Parameters for Piperazine Derivative Analysis This table presents typical starting conditions for the HPLC analysis of piperazine derivatives. Actual parameters would require optimization for "this compound."

ParameterConditionPurpose
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (with formic acid)To elute compounds with varying polarities.
Flow Rate 1.0 mL/minControls the speed of the separation.
Detector Diode-Array Detector (DAD)Allows for quantification and purity assessment at multiple wavelengths.
Injection Volume 10 µLAmount of sample introduced into the system.
Column Temperature 25-30 °CEnsures reproducible retention times.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing "this compound."

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a gold standard for the qualitative analysis of many piperazine derivatives. researchgate.net After separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification by comparing it to spectral libraries. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying low levels of the compound in complex matrices, such as biological fluids or environmental samples. nih.govepa.gov The first mass spectrometer (MS1) selects the parent ion of the target compound, which is then fragmented in a collision cell. A second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and enhances detection specificity. lcms.cz This high selectivity is crucial for metabolite profiling and bioanalytical studies. nih.govnih.gov

Table 2: Example of Selected Reaction Monitoring (SRM) Transitions for a Piperazine Derivative This data is illustrative. Specific mass transitions would need to be determined experimentally for "this compound."

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Piperazine Derivative230.1188.115
Piperazine Derivative230.1145.025

Spectroscopic Methods for Quantitative Analysis (e.g., UV-Vis spectrophotometry)

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds that absorb light in the UV-Vis range. An assay for piperazine citrate, for example, is based on the formation of a complex with a dye, which can then be measured spectrophotometrically. nih.gov

For "this compound," its utility depends on the presence of a suitable chromophore. The piperazine-2,5-dione scaffold itself may not exhibit strong UV absorbance. researchgate.net In such cases, a derivatization step is often required. This involves reacting the compound with a reagent to attach a UV-active molecule, thereby enabling sensitive and accurate quantification. researchgate.net The method is valued for its speed and simplicity compared to more complex chromatographic techniques. nih.gov

Bioanalytical Method Development for In Vitro or Non-Human In Vivo Sample Analysis

Developing bioanalytical methods is essential for studying the activity and fate of "this compound" in biological systems. These methods are tailored for analyzing the compound in matrices such as cell culture media or plasma from non-human subjects.

LC-MS is a cornerstone of modern bioanalysis due to its high sensitivity and ability to handle complex sample matrices. nih.gov It is frequently used for metabolite profiling to identify how a compound is modified or broken down in a biological environment, such as in fungal cultures that produce piperazine derivatives. nih.gov

For in vitro studies, which may assess the biological activity of the compound on cell lines, accurate quantification is critical. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to determine cell viability. nih.govnih.gov The results of such assays are dependent on the precise concentration of the test compound, which is confirmed using validated analytical methods like HPLC or LC-MS.

Challenges in Analytical Profiling (e.g., Dimerization, Degradation Products)

The analytical profiling of "this compound" is not without its challenges. The inherent stability of the molecule and its potential to interact with analytical systems can complicate analysis.

Dimerization: A significant challenge for some piperazine-2,5-dione derivatives is the potential for dimerization. For instance, the related compound D-cycloserine is known to be unstable in acidic conditions and can convert into its dimer. smolecule.com This is particularly problematic as standard analytical methods, such as HPLC-UV, may use conditions (e.g., pH 1-2) that inadvertently promote this dimerization, leading to an underestimation of the monomer's concentration. smolecule.com Careful selection of analytical conditions, such as solvent choice and pH, is critical to prevent such artifacts. smolecule.com

Degradation Products: The compound may degrade over time or under certain storage and analytical conditions. It is crucial to develop stability-indicating methods that can separate the intact compound from any potential degradation products, ensuring that quantitative results are accurate and reflect the true concentration of the active molecule.

General Challenges: Other common analytical hurdles include matrix interference from complex samples, which can suppress the signal in mass spectrometry, and the need to achieve very low limits of detection for trace analysis. researchgate.net Overcoming these challenges requires rigorous method development and validation.

Viii. Future Research Directions and Potential Academic Applications

Exploration as Chemical Probes for Biological Systems

A significant area of future research lies in harnessing the compound's aminooxy groups for use as a chemical probe. nbinno.comchemicalbook.com The aminooxy functional group is known to react specifically and efficiently with aldehydes and ketones under mild conditions to form stable oxime linkages. smolecule.comacs.org This reactivity is the foundation of its potential in activity-based protein profiling (ABPP), a powerful strategy for studying enzyme function and identifying drug targets directly in complex biological systems. nih.gov

As a probe, it could be instrumental in:

Proteomics Research: It can serve as a tool to identify and study proteins that have undergone modification by reactive carbonyl-containing species, providing insights into cellular signaling and stress responses. smolecule.comnih.gov

Natural Product Discovery: The probe can be used to screen for and label natural products that contain aldehyde or ketone functional groups, facilitating the discovery of new bioactive molecules from complex mixtures. researchgate.net

The fundamental reaction enabling this application is the formation of an oxime, as depicted below:

Reactant 1Reactant 2Product
R-C(=O)H/R' (Aldehyde/Ketone)H₂N-O-R'' (Aminooxy compound)R-C(=N-O-R'')H/R' (Oxime)

This chemoselective ligation strategy underscores the compound's utility in selectively tagging target molecules within a complex cellular environment. acs.org

Development as Lead Compounds for Mechanistic Biological Studies

The piperazine-2,5-dione scaffold is a recurring motif in a multitude of natural products with diverse biological activities, including anticancer, antiviral, and immunosuppressive properties. nih.govmdpi.comnih.gov This makes (3R,6R)-3,6-Bis[(aminooxy)methyl]piperazine-2,5-dione an attractive starting point for the development of lead compounds for mechanistic studies.

Key biological connections that merit further investigation include:

Antibiotic Mechanisms: The compound is the dimer of D-cycloserine, an antibiotic that targets two essential enzymes in bacterial peptidoglycan synthesis: alanine (B10760859) racemase (Alr) and D-Ala:D-Ala ligase. nih.govnih.gov Further study of the dimer and its equilibrium with the active monomer can illuminate the mechanisms of antibiotic action, bacterial resistance, and the potential for developing improved Alr inhibitors. nih.govacs.org

Enzyme Catalysis: It has been identified as an intermediate in the biosynthesis of S-adenosylmethionine (SAM), a critical cofactor for most enzyme-catalyzed methylation reactions. chemicalbook.comsmolecule.com This positions the compound as a valuable tool for studying the activity and inhibition of methyltransferase enzymes, which are crucial in various cellular processes, including epigenetics.

Scaffold for Drug Discovery: While some studies on piperazine-2,5-dione derivatives for applications like cartilage regeneration have shown low toxicity but insignificant activity, the core structure remains a highly versatile template. mdpi.com By modifying the side chains and the ring itself, new derivatives can be created to probe different biological pathways. nih.govresearchgate.net

Contribution to Understanding Fundamental Chemical Biology

Investigating (3R,6R)-3,6-Bis[(aminooxy)methyl]piperazine-2,5-dione can provide profound insights into fundamental chemical and biological processes. Its dual identity as both a biological intermediate and a reactive chemical tool makes it particularly valuable.

Studying this molecule can enhance the understanding of:

Drug Stability and Metabolism: The compound is formed from the dimerization of D-cycloserine, a process that can occur in the solid state under humid conditions. tandfonline.com Research into this dimerization and its hydrolysis back to the monomer is crucial for understanding the stability, formulation, and bioavailability of D-cycloserine as a drug. acs.org

Enzyme Inhibition Mechanisms: Research has revealed that the inhibition of alanine racemase by D-cycloserine is a reversible process, involving the hydrolysis of a cofactor adduct and rearrangement into a stable substituted oxime. nih.gov This discovery challenges previous assumptions of irreversible inhibition and provides a more nuanced model of how such inhibitors function, opening new avenues for inhibitor design.

Methylation Pathways: As a precursor related to S-adenosylmethionine, the compound can be used to dissect the intricate pathways of biological methylation, which are fundamental to the regulation of DNA, proteins, and other metabolites. smolecule.com

Opportunities for Further Synthetic Innovation

The piperazine-2,5-dione framework is synthetically accessible and offers numerous opportunities for chemical modification to generate structural diversity. researchgate.networdpress.com This synthetic versatility is a key driver for its future applications.

Modification Site Synthetic Strategy Potential Outcome
Piperazine (B1678402) Ring Nitrogens N-alkylation or N-acylation. nih.govAltering solubility, lipophilicity, and intermolecular interactions to enhance biological activity. nih.gov
Side Chains (C3, C6) Modification of the aminooxy group or replacement with other functional groups via regioselective synthesis. rsc.orgCreation of probes with different specificities or compounds with novel biological targets.
Core Ring Structure Post-Ugi cascade reactions; cleavage and rearrangement of the DKP ring. researchgate.netresearchgate.netAccess to a wide variety of structurally diverse heterocyclic compounds. researchgate.net

Recent advances have produced a wide array of synthetic protocols for creating functionalized piperazine-2,5-diones. eurekaselect.com The presence of the aminooxy group also provides a "click chemistry" handle for easy conjugation to other molecules, further expanding the potential for creating complex and multifunctional chemical tools. acs.org

Interdisciplinary Research Perspectives

The study of 3-(aminooxymethyl)piperazine-2,5-dione and its derivatives is inherently interdisciplinary, bridging several key areas of scientific research.

Organic and Medicinal Chemistry: Focuses on the development of novel synthetic routes to create libraries of piperazine-2,5-dione analogs and on optimizing these structures to improve their pharmacological properties. eurekaselect.comresearchgate.net

Chemical Biology: Employs these synthesized compounds as chemical probes to investigate complex biological phenomena, such as post-translational modifications, enzyme activity, and metabolic pathways in living systems. smolecule.comnih.gov

Biochemistry and Pharmacology: Involves the detailed characterization of the interactions between these molecules and their biological targets, elucidating mechanisms of action and evaluating their potential as therapeutic agents. nih.govnih.gov

Materials Science: The rigid, peptide-like structure of the piperazine-2,5-dione scaffold has even been explored for the rational design of novel materials, such as low-molecular-weight gelators. researchgate.net

This convergence of disciplines highlights the compound's role as a versatile molecular platform, where chemical innovation enables new biological discoveries, which in turn can inspire further chemical synthesis and therapeutic development.

Compound Information Tables

Table 1: Chemical Properties of (3R,6R)-3,6-Bis[(aminooxy)methyl]piperazine-2,5-dione

Property Value Source(s)
CAS Number 16337-02-3 nbinno.comchemicalbook.comscbt.comlookchem.com
Molecular Formula C₆H₁₂N₄O₄ nbinno.comchemicalbook.comscbt.com
Molecular Weight 204.18 g/mol chemicalbook.comscbt.comlookchem.com
Appearance White to Off-White Solid chemicalbook.com
Melting Point 180 °C (decomposes) chemicalbook.comlookchem.com
Solubility Slightly soluble in DMSO, Methanol (with heat), Water (with sonication) chemicalbook.comlookchem.com

| Synonyms | D-Cycloserine dimer; Cycloserine Impurity A | chemicalbook.comlookchem.comsynzeal.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Aminooxymethyl)piperazine-2,5-dione, and how can reaction conditions be standardized to improve yield and purity?

  • Methodology :

  • One-pot synthesis : Utilize Ugi/Aza-Michael reactions (as demonstrated for related diketopiperazines) to introduce substituents efficiently. For example, aldehydes, amines, and isocyanides can be combined in a single step to form the core structure .
  • Multi-step synthesis : Sequential functionalization via nucleophilic substitution or condensation reactions, employing bases like K₂CO₃ or NaH to control regioselectivity .
  • Optimization : Monitor reaction parameters (temperature, solvent polarity) using HPLC or LC-MS to track intermediate formation. Purify via recrystallization or column chromatography, guided by melting points and NMR data .

Q. How can structural confirmation of this compound derivatives be achieved using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Analyze coupling patterns (e.g., vicinal coupling in the piperazine ring) and chemical shifts (e.g., carbonyl signals at δ ~160-170 ppm) to confirm stereochemistry and substituent positions .
  • HRMS : Validate molecular formulas (e.g., C₁₀H₁₄N₃O₃) with mass accuracy <5 ppm .
  • X-ray crystallography : Resolve ambiguous stereochemistry by obtaining single-crystal structures, particularly for chiral centers introduced during synthesis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent type/position) influence the bioactivity of this compound derivatives?

  • Methodology :

  • SAR studies : Synthesize analogs with varied substituents (e.g., arylidene, alkyl, or heterocyclic groups) and evaluate bioactivity. For example:
  • Anticancer activity : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Substituents like nitro or methoxy groups may enhance cytotoxicity by modulating electron density .
  • Antimicrobial activity : Screen against Gram-positive bacteria (e.g., S. aureus) via disk diffusion. Hydrophobic groups (e.g., benzyl) may improve membrane penetration .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like tubulin or bacterial enzymes .

Q. How can conflicting bioactivity data for structurally similar diketopiperazines be resolved?

  • Methodology :

  • Data normalization : Control for assay variability (e.g., cell line passage number, incubation time) by repeating experiments with internal standards .
  • Meta-analysis : Compare results across studies using databases like ChEMBL, focusing on compounds with identical substituents (e.g., anti-H1N1 activity of (3Z,6Z)-3-(4-hydroxybenzylidene) derivatives ).
  • Mechanistic studies : Elucidate off-target effects via transcriptomics or proteomics (e.g., RNA-seq to identify pathways modulated by the compound) .

Q. What strategies are effective for regioselective functionalization of the piperazine-2,5-dione core?

  • Methodology :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to block specific nitrogen atoms during substitution reactions .
  • Metal catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 3- or 6-positions selectively .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent to favor desired products (e.g., polar aprotic solvents for SN2 reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.